molecular formula C18H19BrN2O3 B238772 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide

5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide

Numéro de catalogue B238772
Poids moléculaire: 391.3 g/mol
Clé InChI: GAZSJOYQSFYYHI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide, also known as BMB, is a chemical compound that has been of great interest in the scientific community due to its potential applications in various fields. BMB is a benzamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Mécanisme D'action

5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide is believed to exert its effects through the inhibition of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has been shown to bind to the ATP-binding site of CK2 and inhibit its activity, thereby disrupting the signaling pathways that are regulated by CK2.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is believed to be due to its inhibition of CK2. This compound has also been shown to inhibit the aggregation of amyloid-beta peptides, which is believed to be due to its interaction with the peptide and prevention of its aggregation. Additionally, this compound has been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has several advantages for lab experiments, including its specificity for CK2 and its ability to induce apoptosis in cancer cells. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity.

Orientations Futures

There are several future directions for research on 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide. One potential direction is to further investigate its mechanism of action and its effects on various cellular processes. Another potential direction is to develop more efficient synthesis methods for this compound, as well as to develop analogs with improved solubility and lower toxicity. Additionally, this compound could be studied further as a potential therapeutic agent for various diseases, including cancer and neurodegenerative diseases.

Méthodes De Synthèse

5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide can be synthesized through various methods, including the reaction of 5-bromo-2-methoxybenzoic acid with 4-(4-morpholinyl)aniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is typically carried out in a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the resulting product is purified through recrystallization or column chromatography.

Applications De Recherche Scientifique

5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been of great interest in scientific research due to its potential applications in various fields. This compound has been studied as a potential inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has also been studied as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been studied as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.

Propriétés

Formule moléculaire

C18H19BrN2O3

Poids moléculaire

391.3 g/mol

Nom IUPAC

5-bromo-2-methoxy-N-(4-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C18H19BrN2O3/c1-23-17-7-2-13(19)12-16(17)18(22)20-14-3-5-15(6-4-14)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22)

Clé InChI

GAZSJOYQSFYYHI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)N3CCOCC3

SMILES canonique

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)N3CCOCC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.